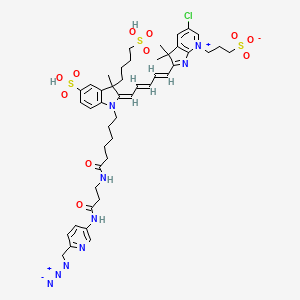
APDye 680 Picolyl Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APDye 680 Picolyl Azide is an advanced fluorescent probe that incorporates a copper-chelating motif. This compound is designed to enhance the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, making it faster and more biocompatible . It is spectrally similar to other well-known dyes such as Alexa Fluor® 680 and IRDye® 680RD .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of APDye 680 Picolyl Azide involves the incorporation of a copper-chelating motif to increase the effective concentration of Cu(I) at the reaction site . This is achieved through a series of chemical reactions that introduce the azide functional group into the dye molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve the use of solvents such as water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows standard protocols for the synthesis of fluorescent dyes. This includes large-scale chemical reactions under controlled conditions to ensure high purity and yield. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥90% .
Análisis De Reacciones Químicas
Types of Reactions
APDye 680 Picolyl Azide primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This type of reaction is a form of click chemistry, which is highly efficient and specific.
Common Reagents and Conditions
The CuAAC reaction involving this compound typically requires a copper(I) catalyst, an alkyne, and a suitable solvent such as water, DMSO, or DMF . The reaction conditions are mild, often carried out at room temperature, making it suitable for biological applications.
Major Products
The major product of the CuAAC reaction with this compound is a triazole-linked fluorescent conjugate. This product is highly stable and retains the fluorescent properties of the original dye .
Aplicaciones Científicas De Investigación
APDye 680 Picolyl Azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in bioorthogonal labeling to study biomolecular interactions and dynamics in living cells.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of APDye 680 Picolyl Azide involves the chelation of copper(I) ions, which facilitates the CuAAC reaction . The copper-chelating motif increases the local concentration of Cu(I) at the reaction site, enhancing the reaction rate and efficiency. This results in the rapid formation of stable triazole-linked products .
Comparación Con Compuestos Similares
APDye 680 Picolyl Azide is unique due to its copper-chelating motif, which significantly boosts the efficiency of the CuAAC reaction . Similar compounds include:
Alexa Fluor® 680: A widely used fluorescent dye with similar spectral properties.
IRDye® 680RD: Another near-infrared dye used in imaging applications.
CF™ 680 Dye: Known for its high fluorescence intensity and stability.
This compound stands out due to its enhanced reaction efficiency and biocompatibility, making it a superior choice for various applications .
Propiedades
Fórmula molecular |
C45H56ClN9O11S3 |
|---|---|
Peso molecular |
1030.6 g/mol |
Nombre IUPAC |
3-[2-[(1E,3E,5E)-5-[1-[6-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-6-oxohexyl]-3-methyl-5-sulfo-3-(4-sulfobutyl)indol-2-ylidene]penta-1,3-dienyl]-5-chloro-3,3-dimethylpyrrolo[2,3-b]pyridin-7-ium-7-yl]propane-1-sulfonate |
InChI |
InChI=1S/C45H56ClN9O11S3/c1-44(2)37-27-32(46)31-54(23-12-26-68(61,62)63)43(37)52-39(44)13-6-4-7-14-40-45(3,21-9-11-25-67(58,59)60)36-28-35(69(64,65)66)18-19-38(36)55(40)24-10-5-8-15-41(56)48-22-20-42(57)51-34-17-16-33(49-29-34)30-50-53-47/h4,6-7,13-14,16-19,27-29,31H,5,8-12,15,20-26,30H2,1-3H3,(H4-,48,51,56,57,58,59,60,61,62,63,64,65,66) |
Clave InChI |
MGEIRMUAWVFAHJ-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=C(N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCC(=O)NC5=CN=C(C=C5)CN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |
SMILES canónico |
CC1(C2=C(N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)NC5=CN=C(C=C5)CN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


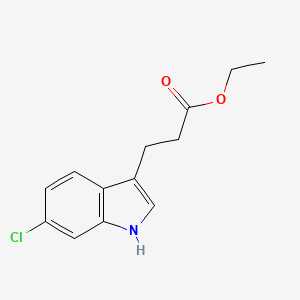

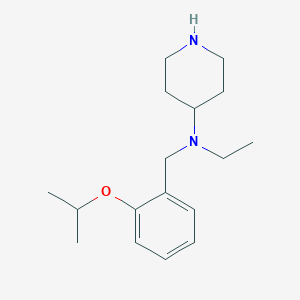
![3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)

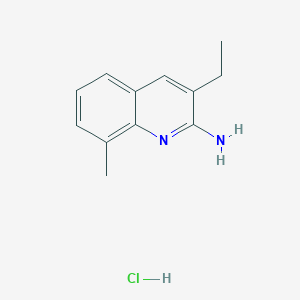
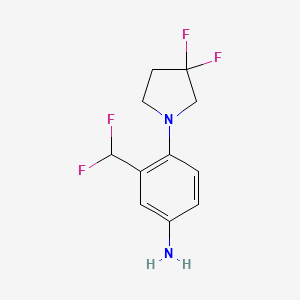
![[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B13722276.png)
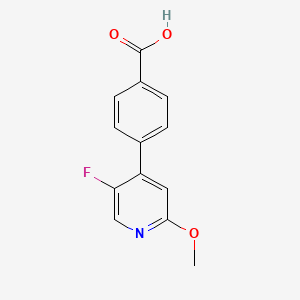
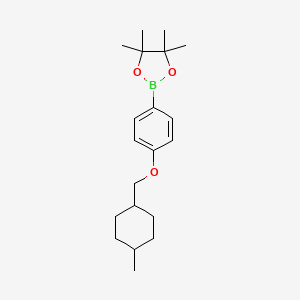
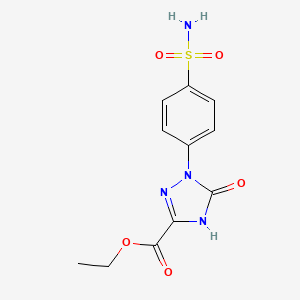
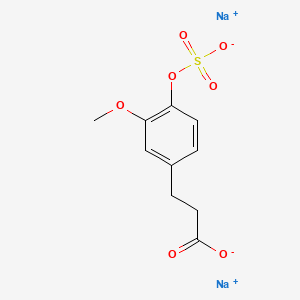
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13722298.png)
![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13722309.png)
